2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile

Catalog No.
S14531147
CAS No.
M.F
C25H19N3O4
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro...

Product Name

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile

IUPAC Name

2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C25H19N3O4/c1-32-22-13-7-11-20(23(22)28(30)31)16-25(17-26)21-12-6-5-8-18(21)14-15-27(25)24(29)19-9-3-2-4-10-19/h2-15H,16H2,1H3

InChI Key

BDPGLLUOPLWKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a benzoyl moiety, a methoxy group, and a nitro-substituted benzyl group. The molecular formula for this compound is C25H19N3O4, and it has a molecular weight of 425.44 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Typical of isoquinoline derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. For instance, the carbonitrile group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding carboxylic acids. Additionally, the presence of the nitro group allows for reduction reactions, which can convert it into an amino group, further expanding the compound's reactivity profile.

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile exhibits significant biological activity. Isoquinoline derivatives have been reported to possess various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. Specific studies may highlight the compound's potential as an anticancer agent or its ability to modulate certain biological pathways relevant to disease states .

The synthesis of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile can be achieved through several methods:

  • Condensation Reactions: The initial step often involves the condensation of appropriate benzyl and carbonitrile precursors under acidic or basic conditions.
  • Reduction: Subsequent reduction steps may be necessary to modify nitro groups or to achieve desired functional groups.
  • Cyclization: The formation of the isoquinoline structure typically involves cyclization reactions that can be facilitated by heat or catalysts.

These methods can vary significantly based on the desired yield and purity of the final product.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for drug development targeting various diseases, particularly those related to inflammation and cancer. Furthermore, it could be utilized in synthetic organic chemistry as an intermediate in the production of more complex molecules.

Interaction studies involving 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile are essential for understanding its mechanism of action at the molecular level. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its effectiveness against various cell lines and biological pathways.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound.

When comparing 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile with similar compounds in the isoquinoline family, several notable compounds emerge:

Compound NameStructure FeaturesUnique Aspects
2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinolineBenzoyl group with a methoxy-substituted benzylLacks nitro substitution
6-Methoxy-1-benzylisoquinolineBenzyl group with methoxy at position 6Simpler structure with fewer functional groups
5-NitroisoquinolineContains a nitro group but lacks other substituentsMore straightforward structure focused on nitro functionality

The uniqueness of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile lies in its combination of multiple functional groups that enhance its biological activity and potential therapeutic applications compared to other isoquinoline derivatives.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

425.13755610 g/mol

Monoisotopic Mass

425.13755610 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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